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Compound of Interest

Compound Name: 2-Bromothiazole-4-carbaldehyde

Cat. No.: B1287911 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of

2-bromothiazole-4-carbaldehyde (CAS No. 5198-80-1). Due to the limited availability of

published experimental spectra in public databases, this document focuses on predicted

spectroscopic data based on the analysis of its functional groups and structural analogs. It also

includes detailed, generalized experimental protocols for acquiring such data, serving as a

practical resource for the characterization of this and similar heterocyclic aldehydes.

Core Spectroscopic Data
The following tables summarize the expected quantitative data from Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses of 2-bromothiazole-
4-carbaldehyde. These values are predicted based on established principles of spectroscopy

and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

Predicted Chemical Shift
(δ) ppm

Multiplicity Assignment

~9.9 - 10.1 Singlet (s) Aldehyde proton (-CHO)

~8.0 - 8.3 Singlet (s) Thiazole ring proton (H5)
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Table 2: Predicted ¹³C NMR Spectroscopic Data

Predicted Chemical Shift (δ) ppm Assignment

~185 - 195 Aldehyde carbonyl carbon (C=O)

~150 - 155 Thiazole ring carbon (C4)

~145 - 150 Thiazole ring carbon (C2)

~125 - 130 Thiazole ring carbon (C5)

Table 3: Predicted Infrared (IR) Spectroscopy Data

Predicted Wavenumber
(cm⁻¹)

Intensity Assignment

~3100 - 3000 Medium C-H stretch (thiazole ring)

~2850 and ~2750 Medium, distinct C-H stretch (aldehyde)

~1710 - 1685 Strong
C=O stretch (aldehyde

carbonyl)

~1600 - 1450 Medium to Strong
C=C and C=N stretching

(thiazole ring)

~1200 - 1000 Medium C-Br stretch

Table 4: Predicted Mass Spectrometry (MS) Data
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m/z Value Interpretation

191/193

Molecular ion peak [M]⁺ with characteristic

isotopic pattern for one bromine atom (approx.

1:1 ratio)

162/164
Fragment ion corresponding to the loss of the

formyl group (-CHO)

112
Fragment ion corresponding to the loss of

bromine

84
Fragment ion corresponding to the loss of both

bromine and the formyl group

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Accurately weigh 5-10 mg of 2-bromothiazole-4-carbaldehyde and

dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

in a clean, dry vial.

Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube, ensuring the

liquid column height is between 4 and 5 cm.

Instrumentation: Place the NMR tube in a spinner turbine and insert it into the NMR

spectrometer.

Data Acquisition:

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters

include a 30-degree pulse angle, a spectral width of 16 ppm, and a sufficient number of
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scans to achieve a good signal-to-noise ratio.

For ¹³C NMR, use a proton-decoupled pulse sequence with a spectral width of

approximately 220 ppm. A larger number of scans will be necessary due to the lower

natural abundance of ¹³C.

Data Processing: Process the raw data using appropriate software, including Fourier

transformation, phase correction, and baseline correction. Calibrate the chemical shift scale

using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small, representative amount of the crystalline 2-bromothiazole-4-carbaldehyde
powder directly onto the ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the

crystal.

Instrumentation: Place the ATR accessory into the sample compartment of the FTIR

spectrometer.

Data Acquisition:

Collect a background spectrum of the clean, empty ATR crystal.

Collect the sample spectrum over a range of 4000 to 400 cm⁻¹. Co-add multiple scans

(e.g., 16 or 32) to improve the signal-to-noise ratio.

Data Processing: The software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of 2-bromothiazole-4-carbaldehyde in a

suitable volatile solvent such as methanol or acetonitrile.
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Instrumentation: Introduce the sample into the mass spectrometer. Electron Ionization (EI) is

a common technique for small molecules.

Data Acquisition:

Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).

For EI, a standard electron energy of 70 eV is typically used.

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern. The

isotopic distribution of the molecular ion peak is crucial for confirming the presence of

bromine.

Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

novel or uncharacterized compound.
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General Workflow for Spectroscopic Characterization
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[https://www.benchchem.com/product/b1287911#2-bromothiazole-4-carbaldehyde-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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